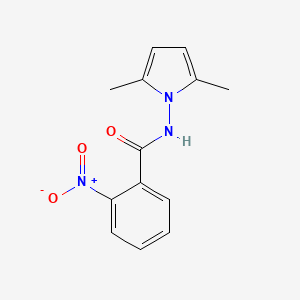
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide (DPN) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPN belongs to the class of pyrrole-based compounds and has been studied for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is not fully understood. However, studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer development. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to reduce the growth and proliferation of cancer cells. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to have antioxidant properties, which can protect cells from oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide in lab experiments is its relatively simple synthesis method. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is also stable and can be easily stored for future use. However, one limitation of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide. One potential area of research is the development of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide and its effects on various biological pathways. Additionally, the development of more efficient synthesis methods for N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide could lead to its wider use in research and potential therapeutic applications.
合成法
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 2,5-dimethylpyrrole in the presence of a base. The reaction results in the formation of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide, which can be purified by recrystallization.
科学的研究の応用
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been studied extensively for its potential as a therapeutic agent. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has anticancer properties and can induce apoptosis in cancer cells. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to be a potent antioxidant, which can protect cells from oxidative stress.
特性
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-7-8-10(2)15(9)14-13(17)11-5-3-4-6-12(11)16(18)19/h3-8H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXSRSYFDZPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)


![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)